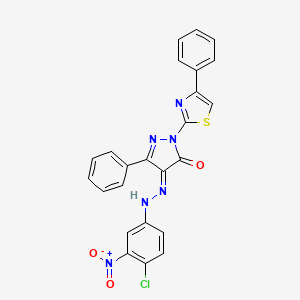
Trimetazidine dihydrochloride
Overview
Description
Trimetazidine dihydrochloride is the dihydrochloride salt of Trimetazidine. It is a drug used for the treatment of angina pectoris . It is capable of improving the left ventricular function in diabetic patients suffering coronary heart disease as well as treating the symptoms of patients suffering heart failure of different etiologies .
Synthesis Analysis
A new synthetic route of trimetazidine hydrochloride was designed and carried out. This improved synthesis can be used industrially with a lower cost, fewer steps, simpler operation, and mild reaction conditions .Molecular Structure Analysis
The molecular structure of Trimetazidine dihydrochloride can be found in various sources .Chemical Reactions Analysis
Trimetazidine dihydrochloride is an anti-anginal drug, which possesses protective properties against ischemia inducing heart damage . A new procedure for liquid chromatographic analysis was successfully developed, optimized, and applied in assessment of trimetazidine dihydrochloride .Physical And Chemical Properties Analysis
Trimetazidine dihydrochloride is a slightly hygroscopic, white or almost white crystalline powder . Its dihydrochloride salt is freely soluble in water and sparingly soluble in alcohol .Scientific Research Applications
Specific Scientific Field
Summary of the Application
Trimetazidine (TMZ) has been examined for its effects on healthy individuals and athletes of varying ages .
Methods of Application or Experimental Procedures
A systematic review was conducted using English articles searched by keywords in the PubMed database . The review utilized traditional PRISMA methodology .
Results or Outcomes
The review found that there are currently no data reporting a positive effect of TMZ on physical performance, post-exercise recovery, or other health parameters in members of the general population . Its administration is associated with the development of relatively common adverse effects .
Application in Cardiology
Specific Scientific Field
Summary of the Application
Trimetazidine dihydrochloride therapy has been studied for its effect on exercise capacity in patients with nonobstructive hypertrophic cardiomyopathy .
Methods of Application or Experimental Procedures
A randomized, placebo-controlled, double-blind clinical trial was conducted at The Heart Hospital, University College London Hospitals, London, United Kingdom . The trial included 51 drug-refractory symptomatic patients aged 24 to 74 years .
Results or Outcomes
The study found that oxygen consumption of patients with nonobstructive hypertrophic cardiomyopathy at peak exercise was not improved after 3 months of oral trimetazidine therapy . This suggests that metabolic modulators, such as trimetazidine, have limited application for patients with nonobstructive hypertrophic cardiomyopathy .
Application in Neurology
Specific Scientific Field
Summary of the Application
Trimetazidine has been studied for its influence on psycho-motor reactions .
Methods of Application or Experimental Procedures
A study was conducted to determine the influence of five-days of TMZ administration on psycho-motor reactions .
Results or Outcomes
The specific results of this study are not detailed in the source . Further research would be needed to understand the outcomes of this application.
Application in Heart Failure Treatment
Specific Scientific Field
Summary of the Application
Trimetazidine has been used for the treatment of heart failure .
Methods of Application or Experimental Procedures
Clinical and basic studies on trimetazidine have confirmed its effectiveness in the treatment of heart failure .
Results or Outcomes
Trimetazidine acts as an adjunct to conventional treatments and improves the symptoms of heart failure . This treatment is highlighted as an effective alternative against heart failure .
Application in Myocardial Ischemia Treatment
Specific Scientific Field
Summary of the Application
Trimetazidine has been used for the treatment of myocardial ischemia .
Methods of Application or Experimental Procedures
It is hypothesized that trimetazidine inhibits 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation but not glucose metabolism, preventing the acidic conditions that exacerbate ischemic injury .
Results or Outcomes
The specific results of this application are not detailed in the source . Further research would be needed to understand the outcomes of this application.
Application in Psycho-Motor Reactions
Specific Scientific Field
Summary of the Application
Trimetazidine has been studied for its influence on psycho-motor reactions .
Methods of Application or Experimental Procedures
A study was conducted to determine the influence of five-days of TMZ administration on psycho-motor reactions .
Results or Outcomes
The specific results of this study are not detailed in the source . Further research would be needed to understand the outcomes of this application.
Safety And Hazards
Future Directions
Trimetazidine dihydrochloride has a beneficial effect on the inflammatory profile and endothelial function and shows diverse benefits by reducing the number and the intensity of angina attacks and improving the clinical signs and symptoms of myocardial ischemia given as monotherapy as well as combined with other antianginal agents .
properties
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.2ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;;/h4-5,15H,6-10H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFLPFGUVGMBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045407 | |
| Record name | Trimetazidine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimetazidine dihydrochloride | |
CAS RN |
13171-25-0 | |
| Record name | Trimetazidine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimetazidine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimetazidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETAZIDINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48V6723Z1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



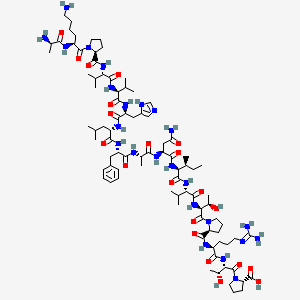
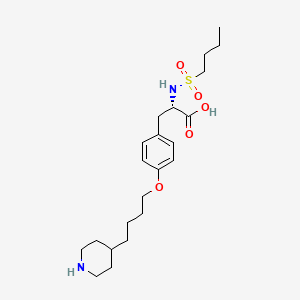
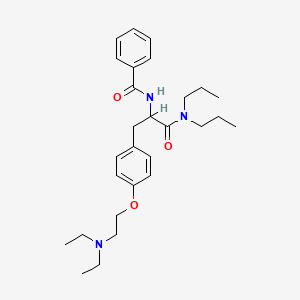
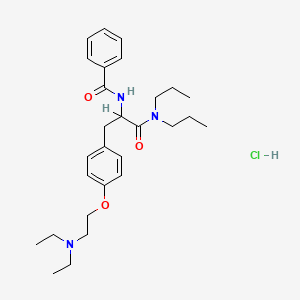

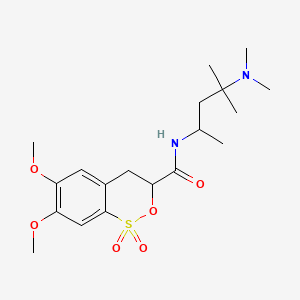

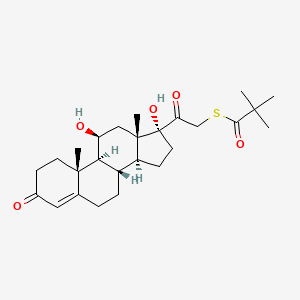

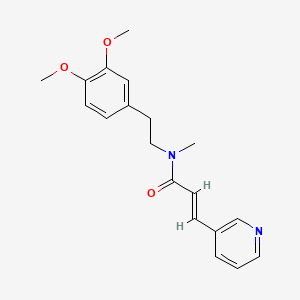
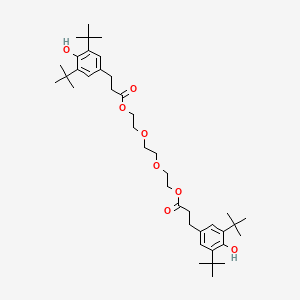
![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)
![1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol](/img/structure/B1683193.png)
